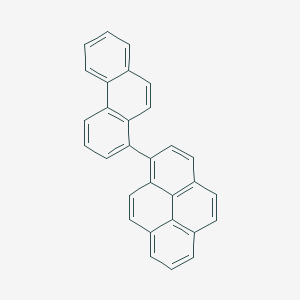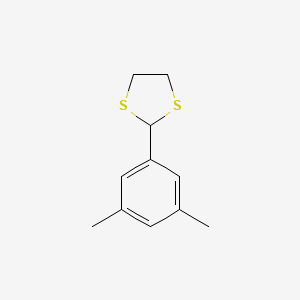![molecular formula C7H8N2O3S2 B14316929 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- CAS No. 109480-64-0](/img/structure/B14316929.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bis(methylthio)methylene group adds to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction between the chalcone and 1,3-dimethylbarbituric acid in the presence of a Lewis base catalyst such as triethylamine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for bromination and triethylamine as a base . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine can yield 1,4-diaryl-2-oxa-3,7,9-triazaspiro[4.5]dec-3-ene-6,8,10-triones .
Applications De Recherche Scientifique
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in various biological systems.
Mécanisme D'action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- involves its interaction with specific molecular targets and pathways. The bis(methylthio)methylene group enhances its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- can be compared with other similar compounds, such as 1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione . These compounds share a similar pyrimidine ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the bis(methylthio)methylene group in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- makes it unique and enhances its reactivity compared to other similar compounds.
Propriétés
| 109480-64-0 | |
Formule moléculaire |
C7H8N2O3S2 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
5-[bis(methylsulfanyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H8N2O3S2/c1-13-6(14-2)3-4(10)8-7(12)9-5(3)11/h1-2H3,(H2,8,9,10,11,12) |
Clé InChI |
DJJUCEQHHGXTGX-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C1C(=O)NC(=O)NC1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)

